molecular formula C13H17N3O4 B1319518 6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate CAS No. 365996-89-0

6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate

Cat. No. B1319518
CAS RN: 365996-89-0
M. Wt: 279.29 g/mol
InChI Key: SFGJZWXBHBVJPV-UHFFFAOYSA-N
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Description

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are integral parts of DNA and RNA and impart diverse pharmacological properties .


Synthesis Analysis

While specific synthesis methods for “6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate” are not available, methods for synthesizing similar compounds have been developed . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds involves a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Characterization : A study by Çolak et al. (2021) detailed the synthesis and characterization of compounds similar to 6-tert-butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate. The research included X-ray crystallographic analysis and spectroscopic methods, contributing to the knowledge of the molecular and crystal structure of these compounds (Çolak et al., 2021).

Interaction Studies

  • Chemical Interaction Studies : Zinchenko et al. (2018) investigated the interaction of related pyrimidine derivatives with glycine esters. Their findings provide insights into the reaction features and potential for synthesizing biologically active compounds from pyrrolo[2,3-d]pyrimidine derivatives (Zinchenko et al., 2018).

Medicinal Chemistry Applications

  • Antimalarial Drug Development : Chavchich et al. (2016) conducted studies on pyrimidine analogues, including compounds with tert-butyl structures, for the development of antimalarial drugs. They identified promising compounds with superior antimalarial activity and lower cytotoxicity, highlighting the potential of such derivatives in medicinal chemistry (Chavchich et al., 2016).

Novel Compound Synthesis

  • Novel Compound Synthesis : Research by Aso et al. (2001) involved the design and synthesis of spin-labeled nucleosides with N-tert-butylaminoxyl radicals, providing a foundation for studying the stability and behavior of these radicals on nucleobases. This work contributes to the broader understanding of pyrimidine derivatives in nucleoside chemistry (Aso et al., 2001).

Safety And Hazards

While specific safety and hazards information for “6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate” is not available, similar compounds recommend respiratory precautions, hand precautions, skin protection, and eye protection .

Future Directions

The future directions for similar compounds involve the construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity .

properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 5,7-dihydropyrrolo[3,4-d]pyrimidine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)16-6-8-5-14-10(11(17)19-4)15-9(8)7-16/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGJZWXBHBVJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123686
Record name 6-(1,1-Dimethylethyl) 2-methyl 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-2,6-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate

CAS RN

365996-89-0
Record name 6-(1,1-Dimethylethyl) 2-methyl 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-2,6-dicarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl) 2-methyl 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butyl 2-methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,6-dicarboxylate
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